N-Phenyl-4-methylcinnamamide
Description
Significance of Cinnamamide (B152044) Derivatives in Academic Research
The cinnamamide scaffold is a key feature in many pharmacologically active compounds. iucr.org This structural motif allows for various interactions with biological targets, including hydrophobic and hydrogen bonding. nih.gov The versatility of the cinnamamide structure, with multiple sites for substitution, enables the optimization and modification of the pharmacological activities of its derivatives. nih.gov
Over the past decade, research has increasingly focused on the molecular mechanisms of action of these compounds. nih.gov Studies have revealed their potential to target a range of receptors and enzymes, including GABAA receptors, NMDA receptors, and histone deacetylases. nih.gov This broad spectrum of activity has led to the investigation of cinnamamide derivatives for various therapeutic applications, including as anticonvulsants, antidepressants, neuroprotective agents, and anti-inflammatory agents. nih.gov Furthermore, some derivatives have been explored for their potential as anticancer agents. ikm.org.my
The synthesis of cinnamamide derivatives is often achieved through the reaction of cinnamic acid or its derivatives with corresponding amines. researchgate.net Various methods have been developed for this purpose, including the use of coupling agents like thionyl chloride and EDC, as well as more environmentally friendly enzymatic approaches. researchgate.netresearchgate.net
Overview of N-Phenyl-4-methylcinnamamide as a Model Compound
This compound serves as a specific example within the broader class of cinnamamide derivatives. Its structure consists of a cinnamoyl group attached to an N-phenyl group, which is further substituted with a methyl group at the fourth position of the phenyl ring.
This compound, and others like it, are often synthesized to explore the structure-activity relationships of cinnamamide derivatives. For instance, studies have investigated how substitutions on the N-phenyl ring influence the biological activity of the molecule. mdpi.comnih.gov The synthesis of a series of substituted N-phenyl cinnamamides allows researchers to systematically evaluate the electronic effects of different functional groups on their interaction with biological targets. mdpi.comnih.gov
The table below provides key chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | (E)-N-(p-tolyl)-3-phenylpropenamide |
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| CAS Number | 5679-05-0 |
Scope and Research Trajectory of this compound Studies
Research involving this compound and its analogs has primarily focused on elucidating their potential biological activities and understanding the underlying mechanisms. A significant area of investigation has been their role as potential therapeutic agents.
For example, research has explored the potential of N-phenyl cinnamamide derivatives to protect hepatocytes from oxidative stress by activating the Nrf2 pathway. mdpi.comnih.gov This line of inquiry involves synthesizing a series of derivatives with different substituents on the phenyl ring to determine how these modifications affect their ability to induce the expression of antioxidant genes. mdpi.comnih.gov
The synthesis of these compounds is a critical aspect of the research, with various methods being employed and optimized. The reaction of cinnamoyl chloride with appropriately substituted anilines is a common synthetic route. mdpi.com
The following table outlines some of the research areas and findings related to this compound and similar derivatives.
| Research Area | Key Findings |
| Anticancer Activity | Cinnamamide derivatives have shown potential as anticancer agents. ikm.org.my |
| Anticonvulsant Activity | The cinnamamide core is present in many compounds screened for anticonvulsant properties. iucr.org |
| Neuroprotective Effects | Derivatives have been studied for their potential in treating central and peripheral nervous system disorders. nih.gov |
| Anti-inflammatory Activity | Synthetic cinnamamides have been evaluated for their anti-inflammatory properties. |
| Oxidative Stress Modulation | N-phenyl cinnamamide derivatives have been shown to protect cells against oxidative stress. mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO/c1-13-7-9-14(10-8-13)11-12-16(18)17-15-5-3-2-4-6-15/h2-12H,1H3,(H,17,18)/b12-11+ |
InChI Key |
GQTUDGSMSDCDOA-VAWYXSNFSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Phenyl 4 Methylcinnamamide
Established Synthetic Routes for N-Phenyl-4-methylcinnamamide
The synthesis of this compound primarily relies on the formation of a stable amide bond between a carboxylic acid and an amine.
Amide Bond Formation Strategies
The most common and direct method for synthesizing this compound and its analogs is through the coupling of a substituted cinnamic acid with an aniline (B41778) derivative. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. researchgate.net
One widely used approach is the conversion of the cinnamic acid to its corresponding acyl chloride. This is often achieved by reacting the cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with the desired aniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.comrsc.org
Alternatively, coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the often-reactive acyl chloride. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate and suppress side reactions. Another effective coupling reagent is (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com
Metal-catalyzed methods are also emerging as a powerful tool for amide bond formation. rsc.org For instance, ruthenium catalysts have been utilized for the hydroamidation of alkynes, which can be a route to certain cinnamamide (B152044) derivatives. researchgate.net
Enzymatic approaches, utilizing lipases, have also been explored for the synthesis of cinnamamides. These biocatalytic methods offer mild reaction conditions and high selectivity. researchgate.net
Precursor Synthesis and Optimization
The synthesis of this compound requires the availability of its key precursors: 4-methylcinnamic acid and aniline. 4-Methylcinnamic acid can be synthesized through various classical organic reactions, such as the Perkin or Knoevenagel condensation, starting from p-tolualdehyde and a suitable active methylene (B1212753) compound like malonic acid or acetic anhydride.
Optimization of the amide bond formation often involves a careful selection of solvents, temperature, and stoichiometry. For instance, in coupling reactions using EDC, polar aprotic solvents like tetrahydrofuran (B95107) (THF) have been shown to be effective. The molar ratio of the coupling agent to the reactants is also a critical parameter to control for achieving high yields and minimizing byproducts.
Derivatization Strategies and Analogue Generation
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a wide array of analogues with potentially diverse properties.
Modifications on the Phenyl Ring of the Cinnamoyl Moiety
The phenyl ring originating from the cinnamic acid portion of the molecule can be substituted with various functional groups to explore structure-activity relationships. The introduction of electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can significantly alter the electronic properties of the molecule.
For example, studies have shown that substituents on this ring can influence the biological activity of the resulting cinnamamides. mdpi.com The synthesis of these modified analogues typically starts with the appropriately substituted cinnamic acid derivative, which is then coupled with the desired aniline.
Substituent Variations on the N-Phenyl Moiety
The N-phenyl ring, derived from aniline, is another key position for introducing structural diversity. A variety of substituted anilines can be used in the amide bond formation step to generate a library of N-aryl cinnamamides. mdpi.com
Research has demonstrated that the nature and position of substituents on this ring can have a profound impact on the molecule's properties. For instance, the introduction of a chloro group at the para-position of the N-phenyl ring has been shown to influence the biological activity of certain cinnamamide derivatives. mdpi.com Similarly, other substituents like dimethylamino (-NMe₂), methoxy (-OMe), ethoxy (-OEt), and cyano (-CN) groups have been incorporated to study their electronic effects. mdpi.com
The general synthetic strategy involves reacting a common cinnamoyl chloride with a series of different substituted anilines. mdpi.com
Structural Elaboration of the Cinnamoyl Scaffold
Beyond simple substitutions on the aromatic rings, the core cinnamoyl scaffold can be further elaborated. This can involve modifications to the α,β-unsaturated system. For example, the double bond can be reduced to a single bond, or it can participate in cycloaddition reactions.
Additionally, the amide nitrogen can be further functionalized. For instance, N-alkylation can be achieved to produce tertiary amides. researchgate.net This has been demonstrated in the synthesis of N-methyl-N-phenylcinnamamide. rsc.org
More complex structural modifications can lead to the formation of spirocyclic compounds. For example, N-arylcinnamamides have been used as starting materials in iron-catalyzed decarbonylative alkylative spirocyclization reactions to produce azaspirocyclohexadienones. mdpi.com
Reaction Mechanism Analysis of this compound Synthesis
The synthesis of this compound, an amide, is primarily achieved through the formation of a new bond between an amine and a carboxylic acid or its derivative. The specific mechanism depends on the chosen starting materials and reagents. Two prevalent pathways are the Schotten-Baumann reaction and carbodiimide-mediated coupling.
Schotten-Baumann Reaction Mechanism
This classic method involves the reaction of an amine with an acyl chloride in the presence of a base. iitk.ac.invedantu.com For this compound, this would involve either the reaction of aniline with 4-methylcinnamoyl chloride or p-toluidine (B81030) (4-methylaniline) with cinnamoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.in
The mechanism unfolds in the following steps:
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a tetrahedral intermediate. iitk.ac.inchemistry-reaction.com
Intermediate Collapse: The tetrahedral intermediate is unstable. The electrons from the negatively charged oxygen atom reform the double bond with the carbonyl carbon. Simultaneously, the chloride ion, being a good leaving group, is expelled. byjus.com
Deprotonation: The resulting protonated amide is then deprotonated by a base, such as aqueous sodium hydroxide (B78521) or pyridine, which is present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid formed during the reaction, preventing it from protonating the unreacted amine and driving the equilibrium towards the product. vedantu.combyjus.comtestbook.com
Carbodiimide-Mediated Coupling Mechanism
A more direct approach involves coupling a carboxylic acid (4-methylcinnamic acid) with an amine (aniline) using a dehydrating agent known as a carbodiimide (B86325). chemistrysteps.com Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). creative-proteomics.comfishersci.co.uk These reagents facilitate amide bond formation by activating the carboxylic acid.
The mechanism involves these key stages:
Activation of Carboxylic Acid: The carbodiimide reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.ukwikipedia.org This intermediate is essentially a carboxylic ester with a very good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
Nucleophilic Attack by Amine: The amine attacks the activated carbonyl carbon of the O-acylisourea intermediate. wikipedia.org
Amide Formation and Byproduct Release: A tetrahedral intermediate is formed, which then collapses to yield the stable amide, this compound. The process also releases a urea (B33335) derivative (e.g., N,N'-dicyclohexylurea) as a byproduct. chemistrysteps.comwikipedia.org Additives like N-hydroxybenzotriazole (HOBt) can be used to increase yields and form a more stable active ester intermediate, which can reduce the risk of side reactions. nih.gov
| Feature | Schotten-Baumann Reaction | Carbodiimide-Mediated Coupling |
|---|---|---|
| Reactants | Acyl Chloride (e.g., 4-methylcinnamoyl chloride) + Amine (e.g., Aniline) | Carboxylic Acid (e.g., 4-methylcinnamic acid) + Amine (e.g., Aniline) |
| Key Reagent | Base (e.g., NaOH, Pyridine) | Coupling Agent (e.g., EDC, DCC) |
| Key Intermediate | Tetrahedral Adduct | O-acylisourea |
| Primary Byproduct | Hydrochloric Acid (neutralized by base) | Urea derivative (e.g., N,N'-dicyclohexylurea) |
| Conditions | Often biphasic (aqueous/organic). testbook.com | Typically anhydrous, can be performed at room temperature. chemistrysteps.com |
Green Chemistry Approaches in this compound Synthesis
In line with the growing need for sustainable chemical manufacturing, several green chemistry approaches have been developed for amide synthesis. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. mlsu.ac.ingctlc.org
Biocatalytic Synthesis
The use of enzymes as catalysts offers a green alternative to traditional chemical methods. Lipases, a class of enzymes, have been successfully used to catalyze the synthesis of cinnamamides through ammonolysis or amidation reactions. researchgate.netmdpi.com For instance, an immobilized lipase (B570770) such as Lipozyme® TL IM can efficiently catalyze the reaction between a cinnamate (B1238496) ester and an amine. researchgate.netmdpi.com
This biocatalytic approach has several advantages:
Mild Reaction Conditions: Reactions are typically run at lower temperatures (e.g., 45-50 °C), reducing energy demand. researchgate.netresearchgate.net
High Specificity: Enzymes are highly specific, leading to fewer byproducts and purer final products. mdpi.com
Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving cost-effectiveness and reducing waste. mdpi.com
Environmental Friendliness: Lipases are biodegradable and non-toxic catalysts. mdpi.com
Studies have shown that using a continuous-flow microreactor for lipase-catalyzed synthesis can achieve high conversion rates in significantly shorter times compared to batch processes. researchgate.netmdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including amide synthesis. mjcce.org.mk This technique allows for rapid and efficient heating, often leading to dramatically reduced reaction times compared to conventional heating methods. mdpi.comresearchgate.net Direct amidation of a carboxylic acid and an amine can be performed under solvent-free conditions using microwave energy, sometimes with a catalyst like ceric ammonium (B1175870) nitrate. mdpi.comnih.govresearchgate.net This method aligns with green chemistry principles by minimizing or eliminating the use of hazardous organic solvents and improving energy efficiency. mjcce.org.mkmdpi.com
| Approach | Key Reagents/Conditions | Green Chemistry Advantages |
|---|---|---|
| Biocatalysis | Immobilized Lipase (e.g., Lipozyme® TL IM), mild temperatures (45-50°C), continuous-flow microreactor. researchgate.netresearchgate.net | Use of renewable catalyst, high specificity, mild conditions, catalyst reusability, reduced waste. mdpi.commdpi.com |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free, may use a catalyst (e.g., ceric ammonium nitrate). mjcce.org.mkmdpi.com | Drastically reduced reaction times, enhanced energy efficiency, elimination of volatile organic solvents. researchgate.netnih.gov |
A key metric for evaluating the "greenness" of a reaction is Atom Economy , which measures how efficiently reactant atoms are incorporated into the final desired product. mlsu.ac.instudypulse.au An ideal reaction has an atom economy of 100%.
Calculation for Schotten-Baumann Route: 4-methylcinnamoyl chloride + Aniline → this compound + HCl The formation of hydrochloric acid as a byproduct means that not all reactant atoms are incorporated into the final product, thus lowering the atom economy.
Calculation for Direct Amidation (Green Approach): 4-methylcinnamic acid + Aniline → this compound + H₂O In this idealized direct coupling, the only byproduct is water. This results in a significantly higher atom economy compared to the Schotten-Baumann route, making it a more atom-efficient process.
By prioritizing methods like biocatalysis and microwave-assisted synthesis, the production of this compound can be made more sustainable and environmentally benign.
Advanced Spectroscopic and Analytical Characterization of N Phenyl 4 Methylcinnamamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Phenyl-4-methylcinnamamide. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be established.
The ¹H-NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl and 4-methylphenyl (p-tolyl) rings, the vinylic protons of the propenamide backbone, the amide proton, and the methyl protons.
The two vinylic protons (H-α and H-β) typically appear as doublets due to coupling with each other. The magnitude of the coupling constant (J), generally around 15-16 Hz, is diagnostic of the E (trans) configuration of the double bond. nih.gov The aromatic protons resonate in the downfield region (typically δ 7.0-7.6 ppm), often as complex multiplets. The single amide proton (NH) usually presents as a broad singlet, and the characteristic singlet of the methyl group protons appears in the upfield region.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~2.38 | s | - |
| H-α (C=CH-CO) | ~6.60 | d | ~15.6 |
| H-β (Ar-CH=C) | ~7.65 | d | ~15.6 |
| Aromatic-H (p-tolyl) | ~7.25 | d | ~8.0 |
| Aromatic-H (p-tolyl) | ~7.45 | d | ~8.0 |
| Aromatic-H (N-phenyl) | ~7.10 - 7.60 | m | - |
| N-H | ~7.80 | s (br) | - |
| Note: Predicted values are based on data from structurally similar cinnamamide (B152044) analogues and standard NMR chemical shift principles. The solvent is assumed to be CDCl₃ or DMSO-d₆. |
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methyl carbon. The carbonyl carbon (C=O) is typically observed significantly downfield (δ > 160 ppm). The aromatic and vinylic carbons resonate in the δ 115-145 ppm range, while the aliphatic methyl carbon appears far upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~21.5 |
| C-α | ~122.0 |
| C-β | ~142.5 |
| Aromatic C (p-tolyl & N-phenyl) | ~120.0 - 141.0 |
| C=O (Amide) | ~165.0 |
| Note: Predicted values are based on data from structurally similar cinnamamide analogues. nih.gov The solvent is assumed to be CDCl₃ or DMSO-d₆. |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, key correlations would be observed between the vinylic protons H-α and H-β, and among adjacent protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to the carbons to which they are directly attached. nih.gov This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it to its known proton signal from the ¹H spectrum (e.g., the methyl proton signal at ~2.38 ppm would correlate to the carbon signal at ~21.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:
The amide proton (N-H) to the carbonyl carbon (C=O) and the ipso-carbon of the N-phenyl ring.
The vinylic proton H-α to the carbonyl carbon (C=O) and the C-β carbon.
The methyl protons (-CH₃) to the ipso- and ortho-carbons of the 4-methylphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. A NOESY spectrum would confirm the E-configuration of the double bond by showing a cross-peak between the H-β proton and the ortho-protons of the 4-methylphenyl ring, an interaction only possible in that specific spatial arrangement.
Carbon-13 NMR (¹³C-NMR) Analysis
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of the molecular weight and formula, and offering insights into the molecular structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass of the parent ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (Molecular Formula: C₁₆H₁₅NO), the calculated exact mass for the protonated molecule [M+H]⁺ is 238.1226. An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as definitive confirmation of the molecular formula. nih.gov
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass |
| Protonated Molecule | C₁₆H₁₆NO⁺ | 238.1226 | - |
| Note: A 'Found Mass' value would be obtained from an experimental measurement. |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, m/z 238) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed, revealing characteristic fragmentation patterns that help to piece together the structure of the original molecule.
For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide linkage. Key predicted fragmentation pathways include:
Amide Bond Cleavage: This can lead to the formation of the 4-methylcinnamoyl cation (m/z 145) or the anilinium ion (m/z 93).
Loss of Carbon Monoxide: The 4-methylcinnamoyl cation can further lose a neutral CO molecule to generate an ion at m/z 117.
Benzylic Cleavage: The ion at m/z 117 can undergo cleavage to form the stable tropylium (B1234903) ion (m/z 91).
Analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR.
Table 4: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 238 | 145 | [4-methylcinnamoyl]⁺ | C₆H₇N (Aniline) |
| 238 | 93 | [Anilinium]⁺ | C₁₀H₉O |
| 145 | 117 | [4-methylstyryl]⁺ | CO |
| 117 | 91 | [Tropylium]⁺ | C₂H₂ |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum provides clear evidence for its key structural features.
The covalent bonds within a molecule vibrate at specific frequencies. When exposed to infrared radiation, the molecule absorbs energy at frequencies that match these vibrations, such as stretching and bending. msu.edu The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), displays characteristic absorption bands that correspond to specific functional groups. msu.edu
Analysis of related cinnamamide structures supports these assignments. For instance, studies on N-phenylcinnamamide show a characteristic C=O absorption at 1660 cm⁻¹ and an ethylenic C=C stretch at 1625 cm⁻¹. cdnsciencepub.com Similarly, various synthesized cinnamamide derivatives consistently display a strong carbonyl (C=O) peak between 1680 cm⁻¹ and 1652 cm⁻¹, and an N-H stretching band in the range of 3259-3277 cm⁻¹.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3370 - 3170 | Medium, Sharp |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium |
| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1620 | Medium |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium to Weak |
| Amide (N-H) | Bend (Amide II) | 1550 - 1510 | Strong |
Data compiled from spectroscopic principles and analysis of analogue compounds. spectroscopyonline.comvscht.czcdnsciencepub.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. wikipedia.org For this compound and its analogues, chromatographic methods are essential for isolating the pure compound from reaction byproducts and for verifying its purity post-synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for assessing the purity of synthesized compounds like this compound.
In a typical HPLC analysis for a cinnamamide derivative, a reverse-phase setup is common. unodc.org This involves a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase is pumped through the column under high pressure, the components of the sample separate based on their relative affinities for the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus elute later. A UV detector is typically used for detection, as the conjugated system of this compound absorbs UV light effectively. A pure sample will yield a single, sharp peak at a characteristic retention time (Rt). lcms.cz The presence of multiple peaks indicates impurities. mdpi.com
Table 2: Example HPLC Conditions for Analysis of Cinnamamide Analogues
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm or 280 nm |
| Injection Volume | 5 - 20 µL |
| Example Rt | 21-24 minutes for bis-cinnamamide derivatives |
Data based on typical methods for analyzing cinnamamide derivatives. unodc.orglcms.czmdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another key separation technique, primarily used for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.
For GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. pjps.pk The column contains the stationary phase, which interacts differently with each component, leading to separation. The components are then detected as they exit the column. In GC-MS, the eluting components are directly fed into a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive structural identification by fragmentation patterns. nih.gov this compound, being a moderately sized organic molecule, is amenable to GC-MS analysis. The mass spectrum for the parent compound, cinnamamide, shows a top peak at m/z 146 and a second highest at m/z 103, which can serve as references. nih.gov
Table 3: Typical GC-MS Parameters for Analysis of Organic Compounds
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | Initial 60 °C, ramp to 280 °C at 20 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (EI, 70 eV) |
| Scan Range | 50-500 m/z |
Data represents a general method for analyzing designer drugs and related organic molecules. pjps.pk
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. libretexts.org
The stationary phase is typically a thin layer of an adsorbent like silica gel or alumina (B75360) coated onto a plate of glass or plastic. wikipedia.org A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, separating the sample components based on their differential polarity and affinity for the stationary phase. wikipedia.org For a compound like this compound, a common mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. After development, the spots are visualized, often using UV light, which causes the conjugated compound to fluoresce. A pure compound should appear as a single spot. ualberta.calibretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.
Table 4: Common TLC Systems for Cinnamamide Derivatives
| Component | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1 v/v) |
| Application | Monitoring reaction completion, purity check |
| Visualization | UV light (254 nm) |
Information based on standard organic chemistry laboratory practices. mdpi.com
Column Chromatography and Medium Pressure Liquid Chromatography (MPLC)
Column chromatography is the primary technique for the purification of synthesized compounds on a preparative scale. column-chromatography.com It operates on the same principles as TLC but is used to separate larger quantities of material. column-chromatography.com
In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and a solvent (eluent) is passed through it. column-chromatography.com By starting with a nonpolar eluent (e.g., hexane) and gradually increasing its polarity by adding a more polar solvent (e.g., ethyl acetate), the components of the mixture are eluted from the column at different rates. Fractions are collected sequentially, and those containing the pure desired compound, as determined by TLC analysis, are combined. This method is routinely used for the purification of cinnamamide derivatives after synthesis. mdpi.commdpi.com
Medium Pressure Liquid Chromatography (MPLC) is an automated and more efficient version of traditional column chromatography. It uses a pump to force the mobile phase through the column at a higher flow rate, leading to faster separations and better resolution. Systems like the Biotage Isolera are employed for the efficient purification of cinnamamide analogues. mdpi.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-phenylcinnamamide |
| Acetonitrile |
| Methanol |
| Helium |
| Nitrogen |
| Cinnamamide |
| Hexane |
| Ethyl acetate |
Computational Chemistry and Molecular Modeling Studies of N Phenyl 4 Methylcinnamamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine electron distribution and energy levels.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a standard tool for calculating properties like optimized geometry, vibrational frequencies, and electronic energies. researchgate.netarxiv.org For N-Phenyl-4-methylcinnamamide, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to compute various molecular properties. scielo.org.mx These calculations would yield data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's lowest energy state.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. rsc.org A smaller energy gap generally suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). orientjchem.orgnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms.
Enzyme Binding Site Analysis
To assess the potential of this compound as an enzyme inhibitor, docking simulations would be performed against the crystal structure of a target enzyme. nih.gov The process involves placing the ligand in the enzyme's active site and calculating the binding affinity, often expressed as a docking score or binding free energy. This analysis would identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, providing a rationale for its inhibitory potential. nih.gov
Receptor Interaction Profiling
Similar to enzyme docking, receptor interaction profiling would investigate how this compound binds to specific biological receptors. nih.govfrontiersin.org By docking the compound into the binding pockets of various receptor models, researchers can predict its potential pharmacological effects. The interaction profile helps to understand the compound's selectivity and potential off-target effects. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While the framework for a complete computational study of this compound is clear, the absence of specific research data prevents a detailed discussion and the creation of relevant data tables. Further experimental and computational research is required to fully characterize this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ncsu.edumdpi.com These models are instrumental in predicting the activity of newly designed compounds and in understanding the physicochemical properties that are crucial for their biological function. ncsu.edu
For a series of this compound derivatives, a QSAR study would typically involve the generation of a dataset of molecules with varying substituents on the phenyl and cinnamoyl moieties. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a specific enzyme or their antifungal activity, would be determined experimentally. ncsu.eduscispace.com Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, hydrophobic, and topological properties. scispace.com
A hypothetical QSAR study on this compound derivatives might explore descriptors such as:
LogP: A measure of the compound's hydrophobicity.
Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability. scispace.com
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its potential to permeate cell membranes.
Electronic Descriptors: Such as Hammett constants (σ) for substituents on the aromatic rings, which describe their electron-donating or electron-withdrawing nature. scispace.com
Quantum Chemical Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSAR model. A robust QSAR model would exhibit good statistical parameters, including a high correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and a low standard error of prediction. nih.gov
The resulting QSAR equation could take a form similar to:
pIC50 = c0 + c1LogP + c2MR - c3*TPSA + ...
where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, c3 are the coefficients determined from the regression analysis. The signs and magnitudes of these coefficients would indicate the importance and the direction of the effect of each descriptor on the biological activity. For instance, a positive coefficient for LogP would suggest that increasing hydrophobicity is favorable for the activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. scispace.com
Table 1: Hypothetical Descriptors and Biological Activity for a Series of this compound Derivatives
| Compound ID | Substituent (R) | pIC50 | LogP | Molar Refractivity (MR) | TPSA (Ų) |
| 1 | H | 5.2 | 3.8 | 75.2 | 29.1 |
| 2 | 4-Cl | 5.8 | 4.5 | 80.1 | 29.1 |
| 3 | 4-OCH3 | 5.5 | 3.7 | 79.8 | 38.3 |
| 4 | 4-NO2 | 4.9 | 3.6 | 78.5 | 74.9 |
| 5 | 3-CH3 | 5.4 | 4.2 | 79.5 | 29.1 |
This table illustrates the type of data that would be generated and used in a QSAR study. The analysis of such data would provide valuable insights for the rational design of new this compound derivatives with enhanced biological activity. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. acs.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. pharmacophorejournal.com
For this compound, a pharmacophore model could be developed based on a set of known active compounds with a similar mechanism of action or from the crystal structure of the target protein in complex with a ligand. acs.orgscirp.org The model would highlight the key interaction points necessary for binding.
A hypothetical pharmacophore model for a series of cinnamamide (B152044) derivatives might consist of:
One or two aromatic rings (hydrophobic and π-π stacking interactions).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the N-H group of the amide).
A hydrophobic feature (the methyl group on the cinnamoyl moiety).
Figure 1: Hypothetical Pharmacophore Model for this compound Derivatives
(A graphical representation would show a 3D arrangement of spheres and vectors representing the different pharmacophoric features, such as an orange sphere for an aromatic ring, a red vector for a hydrogen bond acceptor, and a green vector for a hydrogen bond donor.)
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. scirp.orgmdpi.com The goal of virtual screening is to identify novel compounds that match the pharmacophore and are therefore likely to be active against the target of interest. mdpi.com This approach allows for the rapid and cost-effective screening of millions of compounds to select a smaller, more manageable set for experimental testing. scirp.org
The virtual screening workflow typically involves:
Database Preparation: A large database of commercially or synthetically accessible compounds is prepared in a 3D format.
Pharmacophore-Based Search: The pharmacophore model is used to filter the database, retaining only those molecules that contain the specified features in the correct spatial orientation.
Hit Filtering: The initial hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and other physicochemical properties to remove compounds with undesirable characteristics. researchgate.net
Molecular Docking: The refined hit list can be subjected to molecular docking studies to predict their binding mode and affinity within the active site of the target protein. nih.govafjbs.com
Table 2: Hypothetical Results from a Virtual Screening Campaign
| Hit ID | Chemical Structure | Fitness Score | Predicted Activity |
| VS-001 | [Structure of a novel benzamide (B126) derivative] | 0.95 | High |
| VS-002 | [Structure of a novel cinnamamide analog] | 0.92 | High |
| VS-003 | [Structure of a non-cinnamamide scaffold] | 0.88 | Medium |
| VS-004 | [Structure of a different heterocyclic compound] | 0.85 | Medium |
The fitness score in the table represents how well each hit molecule matches the pharmacophore query. Compounds with high fitness scores are prioritized for synthesis and biological evaluation, potentially leading to the discovery of novel lead compounds with the desired activity. pharmacophorejournal.com
Molecular and Cellular Biological Evaluation of N Phenyl 4 Methylcinnamamide and Its Derivatives
Enzyme Inhibition Studies
The N-phenylcinnamamide structure has served as a foundational template for designing inhibitors against several classes of enzymes. The inherent properties of the cinnamoyl group as a Michael acceptor, combined with the variable substitution possibilities on the N-phenyl ring, allow for the fine-tuning of inhibitory potency and selectivity.
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The cinnamamide (B152044) scaffold has been investigated for its potential to inhibit this cysteine protease. Research into Mpro inhibitors has led to the discovery of various compounds, with some featuring a cinnamamide or a related structural motif. rsc.org
In one study, a screening of an in-house chemical library identified N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide as an inhibitor of Mpro with a half-maximal inhibitory concentration (IC50) of 46 μM. nih.gov This initial hit prompted further structural optimization, leading to the development of more potent derivatives. For instance, compound 16d , a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative developed from the initial cinnamamide hit, showed a significantly improved IC50 value of 5.27 μM against Mpro. nih.gov These findings suggest that the cinnamamide framework can serve as a valuable starting point for designing novel SARS-CoV-2 Mpro inhibitors. nih.govrsc.org
Table 1: SARS-CoV-2 Mpro Inhibition by Cinnamamide Derivatives and Related Compounds
| Compound | Description | IC50 (μM) | Reference |
|---|---|---|---|
| Hit-01 (N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide) | Initial cinnamamide-based hit compound | 46 | nih.gov |
| 16d | Optimized 3-phenyl-1,2,4-oxadiazole derivative | 5.27 ± 0.26 | nih.gov |
| Carmofur | Inhibitor of SARS-CoV-2 Mpro | 1.82 | mdpi.com |
| GC-376 | Broad-spectrum coronavirus Mpro inhibitor | 0.03 | nih.gov |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.org Phenyl carbamates are a class of compounds known to inhibit these enzymes. nih.gov Studies on various N-phenyl cinnamamide and related indole (B1671886) derivatives have shown inhibitory activity against both AChE and BChE. semanticscholar.org The structural features, such as substitutions on the phenyl ring, play a significant role in the inhibitory potency. semanticscholar.orgnih.gov For example, research has shown that electron-donating substituents in the ortho position of phenyl carbamates can lead to better inhibition of BChE, whereas electron-withdrawing substituents favor AChE inhibition. nih.gov
Table 2: Cholinesterase Inhibition by N-Phenyl Cinnamamide-Related Derivatives
| Compound Series | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Indole Derivatives | AChE & BChE | Most tested compounds exhibited inhibitory activity against both enzymes. | semanticscholar.org |
| Sulfonamide-Based Carbamates (e.g., 5k) | BChE | Compound 5k showed potent BChE inhibition with an IC50 of 4.33 μM. | mdpi.com |
| Phenyl N-butyl Carbamates | AChE & BChE | Inhibition potency is influenced by the electronic nature of ortho substituents on the phenyl ring. | nih.gov |
The enzyme β-secretase (BACE1) is a primary target in the development of disease-modifying drugs for Alzheimer's disease. plos.org BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, a hallmark of the disease. symbiosisonlinepublishing.commdpi.com Researchers have developed peptidic BACE1 inhibitors that feature a substituted N-phenylamide at the C-terminus. symbiosisonlinepublishing.com For instance, compound KMI-429 , which contains a substituted N-phenylamide, demonstrated an IC50 of 3.9 nM against BACE1. symbiosisonlinepublishing.com Further modification led to KMI-684 , where carboxylic acid residues were replaced with a tetrazolyl group, resulting in an even more potent BACE1 inhibitor with an IC50 of 1.2 nM. symbiosisonlinepublishing.com These studies highlight the importance of the N-phenylamide moiety in achieving high-potency BACE1 inhibition.
Table 3: BACE1 Inhibition by N-Phenylamide-Containing Compounds
| Compound | Description | IC50 (nM) | Reference |
|---|---|---|---|
| KMI-429 | Peptidic inhibitor with a substituted N-phenylamide | 3.9 | symbiosisonlinepublishing.com |
| KMI-684 | Tetrazolyl-modified derivative of KMI-429 | 1.2 | symbiosisonlinepublishing.com |
| OM99-2 | Substrate-based inhibitor with Leu-Ala hydroxyethylene isostere | 1.6 (Ki) | nih.gov |
Inhibitors of α-glucosidase are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. cmu.ac.thmedipol.edu.tr Several studies have evaluated derivatives containing N-phenylacetamide or related structures for their α-glucosidase inhibitory potential. nih.govmdpi.com A series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives showed good to moderate inhibitory abilities, with Ki values ranging from 14.65 to 37.466 μM, which were more potent than the standard drug acarbose (B1664774) (Ki = 42.38 μM). nih.gov The substitution pattern on the N-phenyl ring was found to be critical; for example, derivatives with 4-nitro and 4-chloro substituents on the phenyl ring of the N-phenylacetamide moiety displayed the strongest inhibition. nih.gov Similarly, another study on N-arylacetamides found that derivatives with electron-withdrawing groups on the N-phenyl moiety were potent inhibitors of α-glucosidase. mdpi.com
Table 4: α-Glucosidase Inhibition by N-Phenylamide Derivatives
| Compound Series/Derivative | Inhibitory Value (Ki or IC50) | Reference Drug (Acarbose) | Reference |
|---|---|---|---|
| Indole-carbohydrazide-phenoxy-N-phenylacetamide (7l) | 14.65 ± 2.54 μM (Ki) | 42.38 ± 5.73 μM (Ki) | nih.gov |
| Indole-carbohydrazide-phenoxy-N-phenylacetamide (7h) | 15.25 ± 2.81 μM (Ki) | 42.38 ± 5.73 μM (Ki) | nih.gov |
| 2H-benzo[e] nih.govsymbiosisonlinepublishing.comthiazin-2-yl]-N-arylacetamide (12a) | 18.25 μM (IC50) | 58.8 μM (IC50) | mdpi.com |
Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and proliferation. unipd.it Their deregulation is often linked to cancer, making them important targets for cancer therapy. lls.org Derivatives of N-phenyl-cinnamamide have been investigated for their kinase inhibitory activity. Specifically, compounds such as 4-anilinopyrimidines and N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as multi-tyrosine kinase inhibitors. unipd.it These compounds can selectively target members of the class III receptor tyrosine kinase family, such as the platelet-derived growth factor receptor (PDGFR). unipd.it The structure-activity relationship studies indicate that substitutions on the phenyl ring are critical for potency and selectivity against different kinases. nih.gov
Table 5: Tyrosine Kinase Inhibition by N-Phenyl Derivatives
| Compound/Series | Target Kinase(s) | Key Finding | Reference |
|---|---|---|---|
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III RTKs (e.g., KIT, PDGFRβ) | Identified as selective dual KIT/PDGFRβ inhibitors. | unipd.it |
| 4-Anilinopyrimido[5,4-d]pyrimidines | EGFR | Shown to be potent inhibitors of EGFR tyrosine kinase activity. | nih.gov |
| N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide | Kinases | Investigated for anticancer properties due to kinase inhibitory activity. |
α-Glucosidase Inhibition
Cellular Pathway Modulation
Beyond direct enzyme inhibition, N-phenyl cinnamamide derivatives have been shown to modulate critical cellular signaling pathways. A notable example is the activation of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway. mdpi.comnih.gov The Nrf2/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.
Studies have shown that substituted N-phenyl cinnamamide derivatives can act as activators of this pathway. mdpi.com These compounds were designed to enhance the electrophilic character at the beta-position of the Michael acceptor through electronic effects of substituents on the phenyl rings. mdpi.com In an Nrf2/ARE luciferase reporter assay using HepG2 cells, several derivatives demonstrated significant activation of the pathway. mdpi.comnih.gov Specifically, compound 1g (N-(3-hydroxyphenyl)-3-(3-hydroxyphenyl)propenamide) showed desirable luciferase activity without cytotoxicity. nih.gov This activation leads to the induction of downstream antioxidant genes, including those involved in glutathione (B108866) synthesis, thereby protecting cells against oxidative damage. mdpi.comnih.gov
Table 6: Nrf2/ARE Agonistic Activity of N-Phenyl Cinnamamide Derivatives
| Compound | Description | Luciferase Activity (Fold Effect at 5 µM) | Reference |
|---|---|---|---|
| m-Coumaric acid (4) | Parent cinnamic acid structure | 1.63 | mdpi.com |
| Compound 1g | N-(3-hydroxyphenyl)-3-(3-hydroxyphenyl)propenamide | Desirable luciferase activity | nih.gov |
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway Activation
The Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. mdpi.com N-Phenyl-4-methylcinnamamide and its derivatives have been identified as potent activators of this pathway. mdpi.com The core mechanism involves the α,β-unsaturated carbonyl structure of these cinnamamide derivatives, which acts as a Michael acceptor. mdpi.com This electrophilic nature allows them to interact with and modify cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary cytoplasmic repressor of Nrf2. mdpi.comwikipathways.org This interaction leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. wikipathways.org Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. wikipathways.org
This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.comnih.gov Studies using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells have demonstrated that certain substituted N-phenylcinnamamide derivatives can significantly induce luciferase activity without causing cytotoxicity. mdpi.comnih.govresearchgate.net Specifically, derivatives with a chloro or dimethylamine (B145610) group on the N-phenyl ring showed enhanced activity. mdpi.com This activation of the Nrf2/ARE pathway underscores the potential of these compounds in antioxidative therapies. mdpi.comnih.gov
Induction of Cellular Glutathione Synthesis
A direct consequence of Nrf2 pathway activation by this compound derivatives is the enhanced synthesis of cellular glutathione (GSH). mdpi.comnih.gov Glutathione is a crucial endogenous antioxidant, playing a vital role in detoxifying reactive oxygen species (ROS). mdpi.com The synthesis of GSH is a two-step process, with the first and rate-limiting step catalyzed by glutamate-cysteine ligase (GCL), which is composed of a catalytic subunit (GCLC) and a modifier subunit. mdpi.com
Research has shown that treatment with specific N-phenylcinnamamide derivatives leads to a concentration-dependent upregulation of GCLC mRNA and protein expression. mdpi.comnih.gov This increased expression of GCLC directly correlates with a significant rise in endogenous glutathione levels. mdpi.comnih.gov This enhanced GSH synthesis contributes to the cytoprotective effects of these compounds against oxidative injury induced by agents like tert-butyl hydroperoxide (t-BHP). mdpi.comnih.govresearchgate.net The ability of these derivatives to bolster the cellular glutathione pool is a key aspect of their antioxidant and protective functions. mdpi.com
Interference with Key Signaling Pathways and Enzymes in Cell Proliferation
This compound and its derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. These compounds can interfere with signaling pathways that are crucial for cancer cell growth and survival. nih.gov For instance, some derivatives have been shown to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
The antiproliferative activity is often evaluated by determining the IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Studies have reported that certain cinnamamide derivatives exhibit potent antiproliferative effects on breast cancer (MCF-7) and colon cancer (HCT116) cell lines. nih.gov The mechanism behind this activity can involve the inhibition of key enzymes involved in cell cycle progression and proliferation. plos.org For example, some compounds have been found to induce G2/M cell cycle arrest and apoptosis in a dose-dependent manner. plos.org The structural features of the cinnamamide derivatives, such as substitutions on the phenyl rings, play a crucial role in their antiproliferative potency. nih.gov
Table 1: Antiproliferative Activity of Selected Cinnamamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-hydroxytamoxifen | MCF-7 | 27 | nih.gov |
| 4-hydroxytamoxifen | MDA-MB 231 | 18 | nih.gov |
| CHR-6494 | MDA-MB-231 | 0.757 | plos.org |
| CHR-6494 | MCF7 | 0.900 | plos.org |
This table is interactive. You can sort the data by clicking on the column headers.
Antioxidant Activity in Cellular Systems
The antioxidant activity of this compound derivatives in cellular systems is a well-documented phenomenon, largely stemming from their ability to activate the Nrf2 pathway and increase glutathione synthesis. mdpi.commdpi.comnih.gov These compounds effectively scavenge free radicals and reduce oxidative stress. mdpi.com In cellular models, pretreatment with these derivatives has been shown to significantly protect cells from damage induced by oxidative agents like t-BHP. mdpi.comnih.govresearchgate.net
The antioxidant capacity can be quantified using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assays. nih.gov Studies have demonstrated that certain N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives possess strong antioxidant properties. nih.gov The cytoprotective effect is evident in the increased survival of cells exposed to oxidative stress, which is a direct result of the enhanced antioxidant defenses mediated by these compounds. mdpi.com
Antimicrobial Activity (Antibacterial and Antifungal)
Several studies have highlighted the antimicrobial properties of this compound and its derivatives, demonstrating activity against a range of bacteria and fungi. mdpi.comnih.govmdpi.com The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.comnih.gov
Cinnamic acid and its derivatives have long been recognized for their antibacterial effects. nih.gov Synthetic cinnamamides have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com For instance, certain N-phenylbenzamide derivatives have been shown to inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The antifungal activity has been observed against pathogenic fungi like Candida albicans. mdpi.commdpi.comnih.gov The mechanism of antimicrobial action can involve the disruption of the microbial cell membrane and wall. mdpi.com Molecular docking studies have suggested that these compounds may target specific enzymes within the microorganisms, such as histone deacetylases in fungi. mdpi.com
Table 2: Antimicrobial Activity of Selected Cinnamide Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| Compound 6 | C. albicans | 626.62 | mdpi.com |
| Compound 18 | S. aureus | 458.15 | mdpi.com |
This table is interactive. You can sort the data by clicking on the column headers.
Neuroprotective Effects in In Vitro Models
The potential neuroprotective effects of cinnamamide derivatives are an emerging area of research. nih.govmdpi.commdpi.com Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov Given the potent antioxidant and Nrf2-activating properties of this compound and its analogs, these compounds are being investigated for their ability to protect neurons from damage in in vitro models of neurodegeneration. nih.govplos.org
Studies have shown that compounds that activate the Nrf2/HO-1 pathway can protect neuronal cells from toxin-induced damage. nih.gov For example, in models of Parkinson's disease, activation of this pathway has been shown to be neuroprotective. nih.gov While direct studies on this compound in neuroprotection models are still developing, the established mechanisms of action, particularly the induction of antioxidant defenses, suggest a strong potential for these compounds to mitigate neuronal cell death and dysfunction caused by oxidative stress. plos.org
Investigation of Molecular Targets and Mechanisms of Action
The molecular mechanisms underlying the diverse biological activities of this compound and its derivatives are multifaceted. nih.govresearchgate.net The primary and most well-elucidated mechanism is the activation of the Nrf2/ARE pathway through covalent modification of Keap1. mdpi.com This action as a Michael acceptor is a key determinant of its antioxidant and cytoprotective effects. mdpi.com
Beyond Nrf2 activation, research points to other potential molecular targets. In the context of antiproliferative activity, these compounds may interact with and inhibit enzymes critical for cell cycle progression and DNA synthesis. Molecular docking studies have suggested that cinnamamides can bind to the active sites of enzymes involved in inflammation and cancer, such as iNOS and COX-2. The specific substitutions on the phenyl rings of the cinnamamide scaffold significantly influence the binding affinity and inhibitory potency against these targets. nih.gov Further investigation is needed to fully delineate the complete spectrum of molecular interactions and to identify novel targets that contribute to the observed pharmacological effects.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-chlorophenyl)cinnamamide |
| N-(4-(dimethylamino)phenyl)cinnamamide |
| N-(4-methoxyphenyl)cinnamamide |
| N-(4-ethoxyphenyl)cinnamamide |
| N-(4-cyanophenyl)cinnamamide |
| 4-hydroxytamoxifen |
| CHR-6494 |
| N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide |
| N-phenylbenzamide |
| NAD(P)H quinone oxidoreductase 1 (NQO1) |
| Hemeoxygenase-1 (HO-1) |
| Glutamate-cysteine ligase catalytic subunit (GCLC) |
| Glutathione (GSH) |
| tert-butyl hydroperoxide (t-BHP) |
| Keap1 (Kelch-like ECH-associated protein 1) |
| iNOS |
Structure Activity Relationship Sar Investigations of N Phenyl 4 Methylcinnamamide Analogues
Impact of Substituents on Biological Activity
The nature and position of substituents on both the cinnamoyl and N-phenyl rings of cinnamamide (B152044) analogues play a critical role in determining their biological activity. nih.govnih.gov Key molecular descriptors that influence activity include lipophilicity, electronic properties (described by Hammett σ constants), molar refraction, and the molecule's formation energy. acs.orgnih.gov
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly modulate the biological activity of cinnamamide derivatives. nih.govnih.gov
For anticonvulsant activity in one series of (E)-N-alkyl-α,β-dimethylcinnamamides, electron-withdrawing groups on the phenyl ring were found to increase activity, while electron-donating groups reduced it. nih.gov In another study on N-phenyl cinnamamide derivatives designed to activate the Nrf2/ARE pathway, the introduction of substituents on the N-phenyl ring influenced activity. nih.gov Interestingly, compounds with electron-donating groups like dimethylamine (B145610) or methoxy (B1213986) showed more potent activity in some cases than those with electron-wthdrawing groups like nitrile. nih.gov Specifically, a chloro group at the para-position of the N-phenyl ring resulted in the highest activity in one series. nih.govmdpi.com
In the context of antibacterial activity, higher lipophilicity and the electron-withdrawing properties of substituents on the anilide (N-phenyl) ring have been shown to have a positive effect. mdpi.com For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, which features strongly electron-withdrawing trifluoromethyl groups, demonstrated high activity against various staphylococcal strains and Mycobacterium tuberculosis. nih.gov
The following table summarizes the observed electronic effects of various substituents on the N-phenyl ring of cinnamamide analogues in activating the Nrf2/ARE pathway. nih.gov
| Substituent (R²) on N-phenyl ring | Electronic Effect | Relative Nrf2/ARE Luciferase Activity (Fold Increase) |
| -Cl (para-position) | Electron-withdrawing | 15.3 |
| -NMe₂ (para-position) | Electron-donating | 10.3 |
| -OMe (para-position) | Electron-donating | 7.28 |
| -OEt (para-position) | Electron-donating | 6.55 |
| -CN (para-position) | Electron-withdrawing | 3.57 |
Table showing the impact of electronic effects of substituents on Nrf2/ARE pathway activation. Data sourced from nih.gov.
Steric factors, which relate to the size and shape of the substituents, are crucial for the steric complementarity between the cinnamamide analogue and its biological target. acs.org The bulkiness of certain modifications can create steric hindrance, potentially affecting how the compound penetrates the active site of an enzyme or receptor. researchgate.net
In studies on anticonvulsant cinnamamides, steric complementarity was identified as a very important factor for biological activity. acs.org For antimalarial N-phenyl-substituted cinnamanilides, it was observed that substitution at both ortho positions of the N-phenyl ring significantly decreases lipophilicity, whereas substitution at the meta and para positions tends to increase it. mdpi.com This change in lipophilicity, driven by the steric placement of substituents, can in turn affect activity.
The position of substituents can be critical. For example, disubstitution with highly lipophilic and electron-withdrawing groups like chlorine and bromine at the C(3',4') positions of the N-phenyl ring was found to be critical for the cytotoxic effect in one series of compounds. mdpi.com In contrast, disubstitution at the C(2',4') positions did not show the same effect, highlighting the importance of the spatial arrangement of the substituents. mdpi.com Similarly, in another study, an ortho-methyl substituent on the aniline (B41778) ring led to a lower yield in a cyclization reaction, likely due to steric hindrance. preprints.orgmdpi.com
Electronic Effects of Substituents on the Aromatic Rings
Role of the Cinnamoyl Moiety in Ligand-Target Interactions
The cinnamoyl moiety, specifically the α,β-unsaturated carbonyl system, is a key pharmacophore that often acts as an electrophilic Michael acceptor. nih.gov This feature is crucial for the interaction of these compounds with biological targets, often involving a Michael-type addition with cysteine residues in proteins like Keap1, which leads to the activation of the Nrf2 antioxidant pathway. nih.gov
The α,β-unsaturated bond is also considered important for the anticonvulsant activity of some cinnamamides; saturating this double bond has been shown to significantly reduce activity. acs.org The geometry of the cinnamoyl moiety is also significant, with a syn disposition of the carbonyl group relative to the vinylic double bond being noted as important for binding to certain viral enzymes. researchgate.net The entire cinnamoyl group, along with the N-phenyl ring, contributes to the multiple possible interactions with molecular targets. nih.gov
Significance of the N-Phenyl Moiety in Modulating Activity
Studies have shown that the benzene (B151609) ring itself is necessary for activity in certain contexts. acs.org The nature of the substituent on the N-phenyl ring can drastically alter the compound's efficacy. For example, in a series of compounds tested for potentiation of antibiotic activity against MRSA, a simple mono-substituted phenyl ring was effective, whereas replacing the benzene ring with a thiophene (B33073) bioisostere resulted in inactive compounds. nih.gov The amide linkage to the phenyl ring is also important, with studies indicating that an amide (a hydrogen-bond acceptor) is more beneficial for activity than an amine at the same position. nih.gov
Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound by replacing a functional group with another that has similar physical or chemical characteristics. sci-hub.sedrughunter.com This approach can enhance potency, selectivity, and metabolic stability. drughunter.comnih.gov
In the realm of cinnamamide analogues, this strategy has been explored. For instance, replacing hydrogen with fluorine is a common tactic. nih.gov Fluorine's high electronegativity can block metabolic oxidation and its introduction can significantly enhance potency. nih.govcambridgemedchemconsulting.com In one example, introducing a fluorine atom at the para-position of a benzylated imide enhanced its thrombin inhibitory activity more than five-fold and improved selectivity. nih.gov
The amide bond itself can be replaced by bioisosteres like tetrazoles or oxadiazoles (B1248032) to improve metabolic stability while mimicking the hydrogen bonding properties of the original amide. drughunter.comnih.gov In one study, replacing a C-terminal amide bond with a tetrazole ring in a peptide-based compound was done to improve potency and bioavailability. nih.gov While not specific to N-Phenyl-4-methylcinnamamide, the principles are broadly applicable to cinnamamide scaffolds. The replacement of a benzene ring with a thiophene ring in one series of antibiotic potentiators was shown to abrogate activity, demonstrating that not all bioisosteric replacements are successful and are highly context-dependent. nih.gov
The table below shows examples of bioisosteric replacements and their general effects, drawn from broader medicinal chemistry principles applicable to the cinnamamide scaffold. nih.gov
| Original Group | Bioisosteric Replacement | Potential Effect |
| Hydrogen | Fluorine | Enhanced potency, blocked metabolism |
| Carboxylic Acid | Tetrazole | Enhanced potency, improved metabolic stability |
| Amide | 1,2,4-Oxadiazole | Improved metabolic stability, maintained potency |
| Phenyl Ring | Thiophene Ring | Can alter or abrogate activity depending on context |
Table illustrating common bioisosteric replacements and their potential outcomes in drug design. nih.gov
Conformational Flexibility and Its Influence on Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. uni-tuebingen.de The cinnamamide scaffold has a degree of conformational flexibility due to rotation around its single bonds, and this flexibility influences its biological activity. nih.govacs.org
The steric and electronic properties of substituents can influence the preferred conformation of the molecule. acs.org For example, bulky substituents near the amide linkage can force the N-phenyl ring to twist out of the plane of the cinnamoyl moiety, which can impact binding to a receptor. nih.gov In some cases, restricting conformational freedom can be beneficial. The introduction of a cyclopropyl (B3062369) group in one analogue was shown to restrict rotation, stabilizing the molecule in a more bioactive conformation and enhancing hydrophobic interactions with its target.
Computational studies, such as molecular docking, are often used to understand the preferred binding modes and the importance of specific conformations for activity. researchgate.netbohrium.comresearchgate.net These studies can reveal crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-target complex, guiding the design of new analogues with optimized conformational features for improved activity. bohrium.comresearchgate.net
Potential Applications of N Phenyl 4 Methylcinnamamide As a Research Tool and Lead Compound
Utility as a Molecular Probe for Biological Pathway Elucidation
Molecular probes are essential tools for understanding complex biological processes. nih.gov The structure of N-Phenyl-4-methylcinnamamide can be modified to incorporate reporter groups, such as fluorescent tags or radioisotopes, without significantly altering its fundamental biochemical interactions. These tagged molecules can then be used to track the compound's journey through a cell, identify its binding partners, and elucidate its mechanism of action. This approach is crucial for mapping signaling pathways and understanding how they are dysregulated in disease states. nih.gov
The cinnamamide (B152044) scaffold itself is known to interact with various biological targets. researchgate.net By systematically modifying the phenyl and methyl groups of this compound, researchers can create a library of probes to investigate a wide range of biological questions. For instance, these probes could be employed to study enzyme kinetics, receptor-ligand interactions, and protein-protein interactions, providing valuable insights into cellular function. nih.gov
Development as a Pre-Clinical Lead for Therapeutic Development
The development of new drugs is a long and complex process that often begins with the identification of a "lead compound"—a molecule that shows promising therapeutic activity. This compound and its derivatives have emerged as potential lead compounds in several therapeutic areas.
Antiviral Activity: Derivatives of cinnamamide have demonstrated potential antiviral properties. For example, some N-phenylbenzamide derivatives have been shown to inhibit the replication of Enterovirus 71. mdpi.com Furthermore, N-(4-hydroxyphenyl) retinamide (B29671) has shown efficacy against the Zika virus by reducing viral RNA synthesis. nih.gov While direct studies on this compound's antiviral activity are not extensively documented, the broader class of cinnamamides shows promise. For instance, a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives, which share structural similarities, were identified as inhibitors of the main protease of SARS-CoV-2. nih.gov
Anticancer Activity: The cinnamamide scaffold is a recurring motif in compounds with anticancer properties. researchgate.netnih.gov Derivatives of N-phenylcinnamamide have been shown to protect hepatocytes from oxidative stress, a mechanism relevant to cancer prevention. mdpi.com Specifically, N-aryl-4-fluorocinnamides have exhibited cytotoxicity against liver cancer cell lines. nih.gov The introduction of different substituents on the phenyl ring can significantly impact the antiproliferative activity of these compounds. nih.gov While research on this compound itself is specific, related N-methoxy-N-methylcinnamamide derivatives have also been investigated for their potential to induce apoptosis in cancer cells.
Neurodegenerative Diseases: Research into the application of cinnamamide derivatives in neurodegenerative diseases is an emerging area. nih.gov Some studies have investigated the potential of isoindoline-1,3-dione derivatives, which can be conceptually related to cinnamamides, as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net The ability of these compounds to interact with targets in the central nervous system suggests that this compound could serve as a starting point for developing therapies for neurodegenerative conditions. nih.gov
Table 1: Investigated Therapeutic Potential of Cinnamamide Derivatives
| Therapeutic Area | Compound/Derivative Class | Observed Effect |
|---|---|---|
| Antiviral | N-phenylbenzamide derivatives | Inhibition of Enterovirus 71 replication mdpi.com |
| N-(4-hydroxyphenyl) retinamide | Inhibition of Zika virus RNA synthesis nih.gov | |
| 3-phenyl-1,2,4-oxadiazole derivatives | Inhibition of SARS-CoV-2 main protease nih.gov | |
| Anticancer | N-phenylcinnamamide derivatives | Protection of hepatocytes from oxidative stress mdpi.com |
| N-aryl-4-fluorocinnamides | Cytotoxicity against HepG2 cancer cells nih.gov |
| Neurodegenerative | Isoindoline-1,3-dione derivatives | Inhibition of acetylcholinesterase researchgate.net |
Applications in Material Science and Chemical Biology
Beyond its biological applications, the chemical structure of this compound lends itself to exploration in material science and chemical biology. rsc.org
In material science , the rigid, planar structure of the cinnamamide core can be exploited to create novel polymers and other materials with specific properties. ktu.lt For example, the incorporation of such structures can influence the thermal stability, conductivity, and optical properties of materials. While direct applications of this compound in this field are not yet established, the broader class of organic compounds with similar structural features is of significant interest.
In chemical biology , this compound serves as a versatile building block for creating more complex molecules. thesciencein.org Its synthesis is relatively straightforward, often involving the reaction of the corresponding acid chloride with an aniline (B41778) derivative. rsc.org This ease of synthesis allows for the rapid generation of a diverse library of compounds for high-throughput screening against various biological targets. The reactivity of the amide bond and the potential for further functionalization of the aromatic rings make it a valuable scaffold for combinatorial chemistry approaches. escholarship.org
Future Research Directions and Unexplored Avenues for N Phenyl 4 Methylcinnamamide
Targeted Synthesis of Novel Analogues Based on SAR Insights
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. drugdesign.org For N-Phenyl-4-methylcinnamamide, a systematic exploration of its chemical architecture can yield analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
Future synthetic strategies should focus on modifications at several key positions. The phenyl ring, for instance, is a prime candidate for substitution. Introducing various functional groups—electron-donating or electron-withdrawing—at the ortho, meta, and para positions could significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. Similarly, the methyl group on the cinnamoyl moiety presents another opportunity for modification. Replacing it with other alkyl or aryl groups could probe the steric and hydrophobic requirements of the binding site.
The amide linkage is also a critical determinant of the molecule's activity. escholarship.org Altering the N-phenyl group to other aromatic or heterocyclic systems could lead to the discovery of novel scaffolds with improved drug-like properties. researchgate.net These targeted synthetic efforts, guided by SAR data, will be instrumental in developing next-generation this compound analogues with superior therapeutic efficacy.
Table 1: Proposed Modifications for Novel Analogues of this compound
| Molecular Scaffold | Position of Modification | Proposed Substituents | Rationale |
| N-Phenyl Ring | Ortho, Meta, Para | Halogens, Alkoxy, Nitro, Amino | Modulate electronic properties and binding interactions. |
| Cinnamoyl Moiety | 4-Methyl Group | Ethyl, Propyl, Phenyl, Halogen | Investigate steric and hydrophobic effects on activity. |
| Amide Linkage | N-Phenyl Group | Pyridyl, Thienyl, Furyl | Explore alternative aromatic systems for improved properties. |
Advanced Mechanistic Studies at the Molecular Level
A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. For this compound, future research should delve deeper into its molecular interactions and signaling pathways. While initial studies may have identified a primary target, the complete mechanistic picture often involves a network of interactions.
Investigating the downstream effects of target engagement is also crucial. This involves analyzing changes in gene expression, protein phosphorylation, and metabolite levels following treatment with the compound. Such studies can connect the initial binding event to the ultimate physiological response, providing a comprehensive understanding of its mechanism of action. nih.gov
Co-crystallography and Structural Biology Studies with Biological Targets
Visualizing the precise interactions between a drug and its target at the atomic level is a powerful tool in drug discovery. drugtargetreview.com Co-crystallography, the technique of crystallizing a protein in complex with a ligand, can provide an invaluable three-dimensional snapshot of this interaction. For this compound, obtaining co-crystal structures with its biological targets would be a significant step forward.
These structures can reveal the specific amino acid residues involved in binding, the orientation of the compound within the binding pocket, and the conformational changes that occur upon binding. nih.gov This information is instrumental for structure-based drug design, allowing for the rational design of new analogues with improved affinity and selectivity. drugtargetreview.com
In cases where obtaining high-quality crystals is challenging, other structural biology techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy can provide complementary information. nih.gov These methods are particularly useful for studying large protein complexes or membrane-bound proteins, which are often difficult to crystallize.
Exploration of Additional Biological Activities and Therapeutic Areas
The initial discovery of a compound's biological activity is often just the beginning. Many drugs have been found to possess multiple therapeutic effects, a phenomenon known as polypharmacology. Future research on this compound should include broad screening efforts to uncover additional biological activities.
High-throughput screening (HTS) against a diverse range of biological targets and disease models can identify unexpected therapeutic opportunities. For example, the compound could be tested for its effects on various cancer cell lines, its potential as an anti-inflammatory agent, or its activity against infectious diseases. Recent studies have shown that some cinnamamide (B152044) derivatives possess anticholinesterase activity, suggesting a potential role in the treatment of neurodegenerative diseases. researchgate.net
Furthermore, exploring the compound's effects in different therapeutic areas could lead to drug repurposing, a strategy that can significantly reduce the time and cost of drug development. The anti-cancer properties of naphthalimide derivatives, for instance, have been extensively studied, providing a potential parallel for this compound. rjsocmed.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. premierscience.comnih.gov These powerful computational tools can be leveraged to accelerate the development of this compound and its analogues.
AI algorithms can be trained on existing SAR data to build predictive models that can screen vast virtual libraries of compounds, identifying those with the highest probability of being active. nih.gov This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Q & A
Basic: What spectroscopic methods are recommended to confirm the structural integrity of N-Phenyl-4-methylcinnamamide?
To validate the structure, use nuclear magnetic resonance (NMR) for carbon-hydrogen backbone analysis and mass spectrometry (MS) for molecular weight confirmation. For purity, combine high-performance liquid chromatography (HPLC) with infrared spectroscopy (IR) to detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Ensure baseline resolution in chromatograms and cross-validate spectral data against computational predictions (e.g., DFT calculations) .
Advanced: How can reaction conditions be optimized during the synthesis of this compound?
Optimize yield and purity by:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature control : Maintain 60–80°C during amide coupling to minimize side reactions.
- Catalyst screening : Test coupling agents like HATU or EDC/HOBt for efficiency.
Post-synthesis, employ recrystallization (e.g., ethanol/water) and monitor purity via TLC or HPLC . Document deviations using a reaction matrix to identify optimal parameters .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
- Waste disposal : Neutralize acidic/basic byproducts before transferring to hazardous waste streams. Reference Safety Data Sheets (SDS) for specific hazards (e.g., H303: harmful if swallowed) .
Advanced: How should researchers design assays to evaluate the biological activity of this compound?
For anti-inflammatory or anticancer studies:
- In vitro : Use cell lines (e.g., RAW 264.7 macrophages for inflammation; MCF-7 for cancer) with dose-response curves (1–100 µM). Measure cytokine release (ELISA) or apoptosis (Annexin V/PI staining).
- Target identification : Perform molecular docking against COX-2 or Bcl-2 proteins, followed by SPR or ITC for binding affinity validation.
Include positive controls (e.g., dexamethasone) and validate results with Western blotting or qPCR .
Basic: What are best practices for managing and sharing research data on this compound?
Adhere to FAIR principles :
- Metadata : Tag datasets with CAS numbers, synthetic protocols, and spectral raw files.
- Repositories : Upload to Chemotion or RADAR4Chem for peer review and reuse.
- Documentation : Use electronic lab notebooks (ELNs) to track experimental variables and failures .
Advanced: How can conflicting data in pharmacological studies of this compound be resolved?
- Reproducibility checks : Replicate experiments across independent labs with standardized protocols.
- Analytical validation : Cross-check purity (>95% via HPLC) and batch-to-batch consistency.
- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues). Publish negative results to avoid publication bias .
Advanced: What computational methods predict the reactivity of this compound in different environments?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites.
- MD simulations : Study solvation effects in aqueous vs. lipid membranes.
- SAR analysis : Compare with analogs (e.g., 4-methyl substitution vs. nitro derivatives) to infer stability trends .
Basic: How to validate analytical methods (e.g., HPLC) for quantifying this compound?
- Linearity : Test 5–200 µg/mL with R² > 0.995.
- Accuracy : Spike recovery (98–102%) in buffer and serum matrices.
- Precision : ≤2% RSD for intraday/interday runs. Use LC-MS/MS for trace impurity profiling .
Advanced: How does the electronic nature of substituents influence the stability of this compound?
- Electron-donating groups (e.g., -CH₃) : Enhance stability via resonance in the cinnamamide backbone.
- Electron-withdrawing groups (e.g., -NO₂) : Increase susceptibility to hydrolysis. Validate via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How to design comparative studies between this compound and its structural analogs?
- Structural analogs : Synthesize derivatives with varied substituents (e.g., 4-fluoro or 4-methoxy).
- Activity profiling : Test in parallel assays (e.g., COX-2 inhibition, cytotoxicity).
- Data integration : Use heatmaps to correlate structural features (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
